molecular formula C10H14FNO2 B1446679 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol CAS No. 1511926-53-6

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol

Cat. No.: B1446679
CAS No.: 1511926-53-6
M. Wt: 199.22 g/mol
InChI Key: NKQBJBXQCGYGKC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol is a phenolic Schiff base ligand characterized by a hydroxyl group (-OH) at the para position, a fluorine atom at the ortho position, and a (2-methoxyethyl)aminomethyl substituent at the adjacent position. This compound is primarily utilized in coordination chemistry to synthesize metal complexes, particularly with zinc(II), which exhibit antibacterial properties . Its structure enables versatile binding modes, as the phenol oxygen, amine nitrogen, and fluorine atom can participate in coordination, influencing the geometry and reactivity of resulting metal complexes.

Properties

IUPAC Name

4-fluoro-2-[(2-methoxyethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-14-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12-13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBJBXQCGYGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol involves the reductive amination of 4-fluoro-2-nitrophenol with 2-methoxyethylamine. The process can be outlined as follows:

  • Starting Materials:

    • 4-Fluoro-2-nitrophenol (substrate containing both nitro and fluorine substituents on the phenol ring)
    • 2-Methoxyethylamine (nucleophilic amine reagent)
  • Reaction Type:

    • Catalytic hydrogenation/reductive amination
  • Catalysts and Conditions:

    • Palladium on carbon (Pd/C) catalyst
    • Hydrogen gas (H₂) atmosphere
    • Typically conducted under mild temperatures and pressures to optimize reduction without degrading sensitive groups
  • Mechanism:

    • The nitro group on the phenol is reduced to an amine.
    • Simultaneously or subsequently, the amine group reacts with 2-methoxyethylamine to form the aminomethyl substituent on the phenol ring.

This method yields the target compound with good selectivity and purity and is adaptable to both laboratory and industrial scales.

Industrial Scale Production

Industrial synthesis builds upon the laboratory method with modifications for scalability and efficiency:

  • Continuous Flow Reactors: Used to maintain consistent reaction conditions, improve heat and mass transfer, and enable safer handling of hydrogen gas.

  • Optimized Catalyst Loading: To maximize turnover number and reduce costs.

  • Advanced Purification: Techniques such as crystallization, chromatography, or distillation are employed to ensure high purity of the final product.

  • Reaction Monitoring: In-line spectroscopic methods (e.g., IR or UV-Vis) may be used for real-time analysis and quality control.

Alternative Synthetic Approaches

While the reductive amination of 4-fluoro-2-nitrophenol is the primary route, other methods reported in related phenol chemistry and patent literature include:

  • Etherification and Substitution Reactions: Starting from 4-fluorophenol derivatives, introduction of the 2-methoxyethyl group via nucleophilic substitution or etherification under acidic or basic catalysis.

  • Grignard Reagents: Use of Grignard reagents derived from 4-fluorophenol or related halophenols to introduce side chains, followed by functional group transformations to yield the aminomethyl substituent.

  • Protecting Group Strategies: Temporary protection of the phenolic hydroxyl group to prevent side reactions during amination or substitution steps.

Reaction Data and Conditions Summary

Step Reagents/Conditions Purpose Notes
Reduction of nitro group Pd/C catalyst, H₂ gas, mild temp. Converts nitro to amine Avoids over-reduction of phenol group
Reductive amination 2-Methoxyethylamine, Pd/C, H₂ Forms aminomethyl substituent Controlled stoichiometry important
Purification Chromatography or crystallization Isolates pure compound Solvent choice affects yield and purity
Alternative substitution Sodium methoxide or other nucleophiles Introduces 2-methoxyethyl group May require phenol protection

Research Findings and Analysis

  • The presence of fluorine on the phenol ring influences the electronic properties, enhancing the compound’s reactivity and biological activity.

  • Hydrogenation with Pd/C is preferred due to its mild conditions and high selectivity, minimizing by-products.

  • The aminomethyl group introduced via 2-methoxyethylamine imparts increased solubility and potential for further chemical modifications.

  • Industrial methods emphasize process intensification through continuous flow and catalyst recycling to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol is C12H16FNO2, with a molecular weight of approximately 227.26 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its interaction with biological membranes and receptors. The methoxyethyl group may also enhance solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as a precursor for developing new antimicrobial agents targeting various pathogens. Its structural features may facilitate interactions with microbial membranes, leading to increased efficacy against infections.
  • Neurotransmitter Interactions : The amino group in the structure suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, suggesting potential as a drug candidate.
NeuropharmacologyIndicated interactions with neurotransmitter receptors, supporting further investigation for neurological applications.
Cosmetic FormulationsExplored as an ingredient in topical formulations due to its moisturizing properties and skin compatibility.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The aminomethyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol (Target Compound) -OH, -F, -(CH₂NH(CH₂CH₂OCH₃)) C₁₀H₁₅FNO₂ Zinc(II) complexes with antibacterial activity against B. subtilis, E. coli, etc.
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol -OH, -OCH₃, -(CH₂NH(C₆H₄CH₃)) C₁₅H₁₇NO₂ Structural analog; lacks fluorine, reduced electron-withdrawing effects
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol -OH, -OCH₂CH₃, -(CH=N-C₆H₄CH₃) C₁₆H₁₇NO₂ Ethoxy group increases steric bulk; used in coordination chemistry
2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol -OH, -OCH₂CH₃, -F, -(CH₂NH(C₆H₃FCH₃)) C₁₆H₁₈FNO₂ Dual fluoro and ethoxy substituents; potential enhanced lipophilicity
4-Fluoro-2-(4-methoxybenzyl)phenol -OH, -F, -(CH₂C₆H₄OCH₃) C₁₄H₁₃FO₂ Lacks amine linker; limited metal coordination capacity
4-Fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol -OH, -F, -(C(=NNHC₆H₅)C₃HN₂C₆H₅) C₂₂H₁₇FN₄O Complex heterocyclic structure; used as a small-molecule scaffold

Key Research Findings

  • Antibacterial Activity: Zinc(II) complexes of the target compound demonstrate broad-spectrum activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The fluorine atom and methoxyethyl group synergistically enhance membrane penetration and stability .
  • Catalytic Potential: Analogues like 2,6-bis(((2-methoxyethyl)(pyridin-2-ylmethyl)amino)methyl)-4-nitrophenol (NO₂HL2) show improved phosphodiester hydrolysis due to nitro group electron-withdrawing effects, highlighting substituent-driven reactivity .
  • Toxicity Considerations: Limited toxicological data exist for this compound class. For example, 4-Amino-2-phenylphenol (structurally related) lacks comprehensive safety studies, underscoring the need for further evaluation .

Substituent Effects on Properties

  • Fluoro Substituent : Increases ligand rigidity and electron deficiency, improving metal-binding affinity and complex stability .
  • Methoxyethyl vs. Phenoxyethyl: Methoxyethyl groups enhance solubility in polar solvents, whereas phenoxyethyl groups increase hydrophobicity, affecting substrate interactions in catalysis .
  • Amino Linkers: The -(CH₂NH(CH₂CH₂OCH₃)) group provides flexibility, enabling diverse coordination geometries (trigonal bipyramidal, octahedral) in metal complexes .

Biological Activity

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol is an organic compound with the molecular formula C10H14FNO2. This compound features a fluorine atom, a methoxyethyl group, and an aminomethyl group attached to a phenolic ring. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reduction of 4-fluoro-2-nitrophenol with 2-methoxyethylamine in the presence of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2). This method is favored for its efficiency and scalability in industrial applications.

Key Reactions

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The fluorine atom can be substituted with various nucleophiles.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through the following mechanisms:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biomolecules, influencing their activity.
  • Lipophilicity Enhancement : The presence of the fluorine atom increases the compound's lipophilicity, enhancing its membrane permeability.
  • Enzyme Interaction : The aminomethyl group may interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound. Its biological activities include:

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been explored for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies have investigated compounds related to this compound:

  • Antipsychotic Activity : A study on dihydrothiazolopyridone derivatives revealed that structurally related compounds could act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in psychiatric disorders. This suggests that similar derivatives may have therapeutic potential in treating conditions like schizophrenia .
  • Tumor Imaging Agents : Research into radiolabeled amino acids for tumor imaging has shown that modifications in structure can significantly affect uptake in tumor cells. This highlights the importance of structural features like those found in this compound for enhancing biological activity and targeting specific pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-2-methylphenolLacks methoxyethyl and aminomethylLimited antibacterial properties
2-Methoxy-4-fluorophenolLacks aminomethyl groupModerate antifungal activity
4-Fluoro-2-aminophenolLacks methoxyethyl groupKnown analgesic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol?

  • Methodological Answer : The compound can be synthesized via sequential alkylation and substitution reactions. For instance, the (2-methoxyethyl)amino group is introduced by reacting 2-methoxyethylamine with a brominated or chlorinated precursor under reflux in toluene or dichloromethane. A typical protocol involves:

  • Dissolving 2-methoxyethylamine in toluene with a base (e.g., triethylamine) and reacting with a brominated intermediate (e.g., 2-bromoethanol) at 100°C for 2 hours .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) to isolate the product in ~88% yield .
    • Key Considerations : Solvent polarity and temperature significantly impact reaction efficiency. Lower yields may arise from incomplete substitution or side reactions; monitoring via TLC or LCMS is recommended .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are critical. For example, the fluorine atom at position 4 causes deshielding of adjacent protons (δ ~6.8–7.2 ppm), while the methoxyethyl group’s methylene protons appear as a triplet at δ ~3.4–3.6 ppm .
  • Mass Spectrometry : LCMS (m/z [M+H]+) confirms molecular weight. For related compounds, m/z 428 has been observed with HPLC retention times of 0.61 minutes .
  • X-ray Crystallography : ORTEP-III software can model crystallographic data to resolve ambiguous stereochemistry .

Q. What purification techniques are effective for isolating the compound?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate and aqueous phases to remove polar impurities (e.g., unreacted amines) .
  • Column Chromatography : Silica gel with gradient elution (ethyl acetate:methanol 9:1 to 7:3) achieves >95% purity .
  • Recrystallization : Heptane/2-butanone mixtures yield crystalline forms suitable for stability studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., the benzylic methylene group).
  • Transition State Analysis : Simulate reaction pathways for substitutions at the phenolic oxygen or methoxyethyl group. Compare activation energies to prioritize synthetic routes .
    • Case Study : A related spirocyclic compound showed 15% higher yield when modeled to avoid steric hindrance at the methylamino group .

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign coupling patterns. For example, a 4-fluorophenol derivative’s 13C shift at δ 160 ppm (C-F) correlates with HMBC cross-peaks to adjacent protons .
  • Solvent Effects : Re-measure shifts in deuterated DMSO if hydrogen bonding obscures signals.
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility in the methoxyethyl chain .

Q. What strategies mitigate instability of the compound under acidic conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct kinetic assays in buffers (pH 2–10) at 25°C. UV-Vis spectroscopy tracks degradation (λmax ~270 nm for phenolic rings).
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to reduce oxidation at the benzylic position .
  • Prodrug Design : Protect the phenol group as a phosphate ester, which hydrolyzes in vivo .

Q. How to evaluate the compound’s potential as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • Coordination Screening : Titrate the compound with metal salts (e.g., Cu(II), Zn(II)) in methanol. Monitor binding via UV-Vis (d-d transitions) or FTIR (shift in ν(N-H) from ~3350 cm⁻¹).
  • X-ray Diffraction : Resolve MOF structures to confirm chelation through the phenol oxygen and amino group .
  • Applications : Test gas adsorption (e.g., CO2) in synthesized MOFs; surface area analysis via BET is critical .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s antioxidant activity: How to validate claims?

  • Methodological Answer :

  • Assay Standardization : Use DPPH and ABTS assays with Trolox as a positive control. Ensure consistent pH and incubation times.
  • Metabolite Interference : Pre-purify the compound to remove residual solvents (e.g., DMF) that may scavenge radicals .
  • Dose-Response Curves : Compare IC50 values across studies. A structurally similar compound showed IC50 = 12 μM in DPPH, but variability arose from solvent polarity .

Q. Why do synthetic yields vary across studies using similar protocols?

  • Root Cause Analysis :

  • Moisture Sensitivity : The methoxyethylamino group is hygroscopic; rigorous drying of solvents and reagents improves consistency .
  • Catalyst Loading : Excess TMSOTf in glycosylation steps (for analogs) led to 20% yield drops due to side reactions .
  • Scale-Up Effects : Pilot studies show >50% yield loss at >10 g scales due to inefficient heat transfer; microreactors improve reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol
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4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol

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